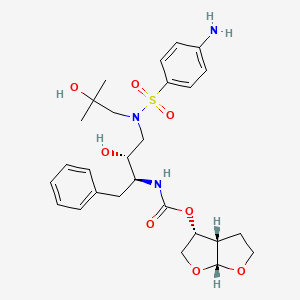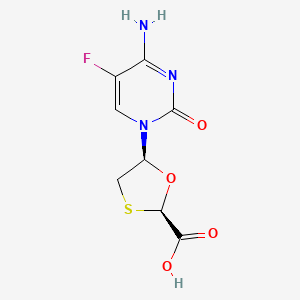
Felodipine Metabolite Lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Felodipine is a calcium channel blocker of the dihydropyridine type, primarily used to treat high blood pressure and angina . The metabolite lactone form is significant in understanding the drug’s metabolism and pharmacokinetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Felodipine Metabolite Lactone involves the dehydrogenation of felodipine followed by ester hydrolysis and lactonization. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the successful formation of the lactone structure .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Felodipine Metabolite Lactone undergoes various chemical reactions, including:
Oxidation: The lactone can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the lactone back to its precursor forms.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, which are useful in further pharmacological studies .
Wissenschaftliche Forschungsanwendungen
Felodipine Metabolite Lactone has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of felodipine and related compounds.
Biology: The compound helps in understanding the biological effects of felodipine metabolites.
Medicine: Research on this metabolite aids in improving the pharmacokinetic profiles of antihypertensive drugs.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Felodipine Metabolite Lactone exerts its effects by interacting with calcium channels in vascular smooth muscle cells. It inhibits the influx of calcium ions, leading to vasodilation and reduced blood pressure. The compound also interacts with various calcium-binding proteins and exhibits competitive antagonism of the mineralocorticoid receptor .
Vergleich Mit ähnlichen Verbindungen
Nifedipine: Another dihydropyridine calcium channel blocker with similar antihypertensive effects.
Amlodipine: Known for its longer duration of action compared to felodipine.
Nicardipine: Used for its potent vasodilatory effects in treating hypertension.
Uniqueness: Felodipine Metabolite Lactone is unique due to its specific metabolic pathway and the formation of a lactone structure, which is not commonly observed in other similar compounds. This uniqueness provides valuable insights into the drug’s metabolism and potential drug-drug interactions .
Eigenschaften
CAS-Nummer |
85825-42-9 |
|---|---|
Molekularformel |
C17H13Cl2NO4 |
Molekulargewicht |
366.20 |
Aussehen |
White to Pale Yellow Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Furo[3,4-b]pyridine-3-carboxylic acid, 4-(2,3-dichlorophenyl)-1,4,5,7-tetrahydro-2-methyl-5-oxo-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


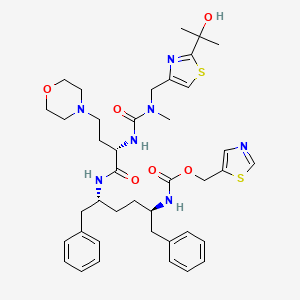
![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B600880.png)
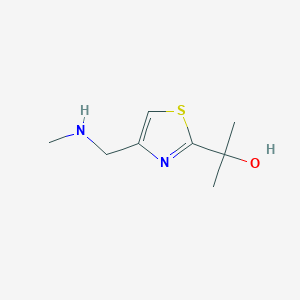
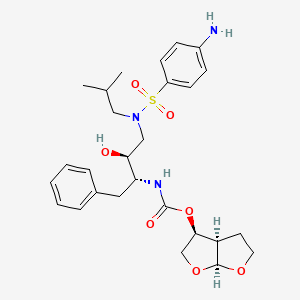
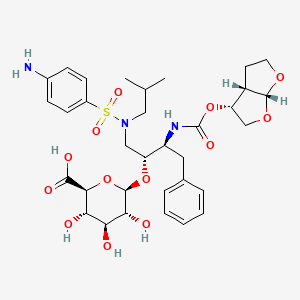
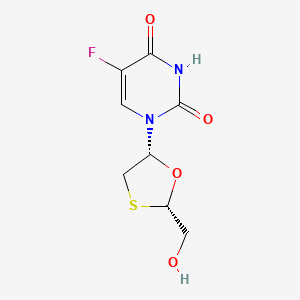
![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)
